molecular formula C14H20BrN B8526579 rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine

rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine

Cat. No.: B8526579
M. Wt: 282.22 g/mol
InChI Key: PIGIKHPZCSTRDF-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 4-bromobenzyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine typically involves the reaction of 4-bromobenzyl chloride with cis-2,6-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

(2R,6S)-1-[(4-bromophenyl)methyl]-2,6-dimethylpiperidine

InChI

InChI=1S/C14H20BrN/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3/t11-,12+

InChI Key

PIGIKHPZCSTRDF-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)Br)C

Canonical SMILES

CC1CCCC(N1CC2=CC=C(C=C2)Br)C

Origin of Product

United States

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